4-Morpholino-2-nitrobenzaldehyde

Description

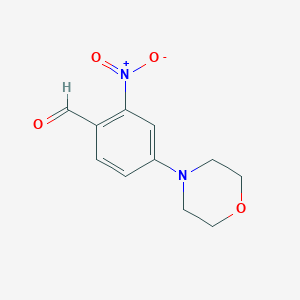

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-1-2-10(7-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCHDWUUUUEPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276922 | |

| Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904895-91-6 | |

| Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904895-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Morpholino 2 Nitrobenzaldehyde

Reactions involving the Aldehyde Group

The aldehyde functional group is a key site for chemical modifications. It can readily undergo condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. rsc.org

For instance, 4-Morpholino-2-nitrobenzaldehyde can react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst to yield the corresponding benzylidene derivatives. These products are often highly conjugated and can serve as intermediates in the synthesis of various heterocyclic compounds and dyes.

Applications in Organic Synthesis

Synthesis of Heterocyclic Compounds

The reactivity of the aldehyde and the electronic nature of the substituents on the aromatic ring make this compound a suitable precursor for the synthesis of various heterocyclic systems. For example, it can be utilized in multicomponent reactions to construct complex molecular scaffolds in a single step.

One potential application is in the synthesis of quinoline (B57606) derivatives. The Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. While this compound itself does not possess the required ortho-amino group, reduction of the nitro group to an amine would yield a suitable precursor for such cyclization reactions, opening a pathway to novel morpholino-substituted quinolines.

Derivatives and Analogues of this compound

The core structure of this compound can be readily modified to generate a library of derivatives and analogues with tailored properties.

The morpholino moiety is known to influence the solubility and self-assembly properties of molecules. In the realm of supramolecular chemistry, morpholino-substituted ligands have been investigated for their ability to form ordered aggregates in solution and in the solid state.

Research on morpholino-substituted naphthalimide ligands has demonstrated their capacity to form metallogels and exhibit pH-responsive fluorescence and aggregation. rsc.org These studies highlight how the incorporation of a morpholino group can enhance the photophysical and pH-responsive properties of a molecule. rsc.org The insights gained from these naphthalimide systems can be extrapolated to understand the potential supramolecular behavior of this compound and its derivatives. The morpholino group, with its potential for hydrogen bonding and its steric bulk, can play a crucial role in directing the self-assembly of these molecules into well-defined supramolecular structures.

Table 2: Research Findings on Morpholino-Substituted Naphthalimide Ligands

| Ligand | Metal Ion | Resulting Structure | Key Findings | Reference |

| N-(3-picolyl)-4-(1-morpholino)-1,8-naphthalimide | Mn2+, Co2+ | Metallogels | Forms thermally and chemically responsive gels; exhibits pH-responsive fluorescence. | rsc.org |

| N-benzyl-4-(1-morpholino)-1,8-naphthalimide | - | No gel formation | Does not coordinate with transition metals under similar conditions; shows pH-responsive fluorescence. | rsc.org |

These findings underscore the significant role of the morpholino substituent in influencing the supramolecular aggregation and functional properties of aromatic compounds.

Research Applications of 4 Morpholino 2 Nitrobenzaldehyde in Chemical and Biological Systems

Versatility as a Building Block in Complex Organic Synthesis

The presence of multiple functional groups in 4-Morpholino-2-nitrobenzaldehyde makes it a highly adaptable building block for the synthesis of more complex molecules. The aldehyde group can readily participate in a variety of chemical reactions, including condensations and cyclizations, to form a diverse range of heterocyclic compounds. The morpholine (B109124) and nitro moieties, in turn, can influence the physicochemical properties and biological activity of the resulting derivatives.

The this compound framework has been utilized as a starting point for the synthesis of new chemical entities with potential therapeutic applications. For instance, a closely related precursor, 4-(morpholin-4-yl)-3-nitrobenzohydrazide, has been used to generate novel semicarbazides, thiosemicarbazides, and hydrazones. mdpi.com These synthetic efforts highlight the utility of the morpholino-nitroaryl scaffold in creating libraries of compounds for biological screening. The aldehyde functionality of this compound is a key feature that allows for its incorporation into larger, more complex molecular architectures.

The morpholine ring is a privileged structure in medicinal chemistry, frequently found in bioactive compounds due to its favorable pharmacokinetic properties. nih.gov Similarly, nitroaromatic compounds are important intermediates in the synthesis of a wide range of drugs and bioactive molecules. mdpi.com Consequently, this compound represents a valuable intermediate for the construction of scaffolds aimed at biological exploration.

Research has demonstrated the synthesis of various biologically active molecules from morpholine-containing precursors. For example, a series of 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their antitumor activity. nih.govrsc.org While not directly starting from this compound, these studies underscore the importance of the morpholine moiety in the design of new therapeutic agents.

A study on the synthesis of novel derivatives from 4-(morpholin-4-yl)-3-nitrobenzohydrazide revealed significant antimicrobial activity against various bacterial strains. mdpi.com The synthesized semicarbazide and thiosemicarbazide derivatives, incorporating the morpholino-nitroaryl core, were tested for their minimum inhibitory concentration (MIC) against several bacteria.

Table 1: Antimicrobial Activity of Semicarbazide and Thiosemicarbazide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 |

| Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive bacterial strains (excluding Staphylococcus aureus) | 31.25 - 62.5 |

Data sourced from a study on derivatives of a structurally similar precursor. mdpi.com

Probing Biochemical Pathways

The application of small molecules as chemical probes is a powerful approach to investigating complex biological processes such as enzyme activity and protein-protein interactions. The structural features of this compound suggest its potential as a starting material for the design of such probes.

While there are no direct reports of this compound being used as a chemical probe in enzyme activity assays, its aldehyde functionality presents an opportunity for the development of activity-based probes. Aldehyde-containing fragments can form covalent adducts with nucleophilic residues, such as lysine (B10760008), in the active sites of enzymes. nih.gov This covalent interaction can be exploited to design probes that specifically label and report on the activity of certain enzymes.

The general strategy for an activity-based probe involves a reactive group (the "warhead"), a linker, and a reporter tag (e.g., a fluorophore or biotin). nih.gov The aldehyde group of this compound could serve as a warhead, which, upon modification with a suitable linker and reporter, could potentially be used to target and label specific enzymes for further study.

Small molecules that can modulate protein-protein interactions (PPIs) are of significant interest in chemical biology and drug discovery. Benzaldehyde (B42025) derivatives have been explored as fragments for the development of small-molecule inhibitors of PPIs. nih.gov The aldehyde group can participate in the formation of imine adducts with lysine residues at the protein interface, potentially disrupting or stabilizing the interaction.

The this compound scaffold could be a starting point for the design of molecules that probe PPIs. The morpholine and nitro groups can be systematically modified to optimize binding affinity and selectivity for a target protein complex. The development of such chemical probes would enable the detailed investigation of cellular processes that are regulated by specific protein interactions.

Advanced Approaches to Gene Regulation

It is important to distinguish the small molecule this compound from "morpholinos" or morpholino oligonucleotides, which are used to control gene expression. Morpholino oligonucleotides are synthetic molecules that can block translation or splicing of specific messenger RNAs (mRNAs). nih.gov There is no evidence to suggest that the small molecule this compound has any direct application in gene regulation in the manner of morpholino oligonucleotides.

However, the field of chemical biology has seen the emergence of small molecules that can regulate gene expression through other mechanisms, such as by targeting specific DNA or RNA structures like G-quadruplexes. mdpi.com These small molecules can stabilize or destabilize these structures, thereby influencing gene transcription or translation. biorxiv.org In principle, the this compound scaffold could be elaborated into more complex structures designed to interact with such nucleic acid targets, but this remains a hypothetical application without direct experimental support.

Light-Inducible Gene Silencing Mechanisms

Light-inducible, or "caged," technologies provide precise spatiotemporal control over biological processes by using a photolabile protecting group (PPG) to temporarily inactivate a biologically active molecule. nih.govacs.orgwikipedia.org Ultraviolet (UV) or visible light is used to cleave the PPG, releasing the active molecule at a specific time and location. wikipedia.org This method is particularly valuable for studying dynamic processes in living organisms. nih.gov

The 2-nitrobenzyl group and its derivatives are among the most common PPGs used for caging biomolecules, including oligonucleotides designed for gene silencing. nih.govacs.orgwiley-vch.de The general mechanism involves a Norrish Type II photoreaction where light absorption excites the nitro group, leading to the abstraction of a benzylic hydrogen and subsequent rearrangement to an aci-nitro intermediate. wikipedia.org This intermediate then cleaves, releasing the protected molecule and a 2-nitrosobenzaldehyde byproduct. acs.orgwiley-vch.de

This strategy has been applied to phosphorodiamidate morpholino oligonucleotides (MOs), which are synthetic molecules used to block gene expression. By incorporating a photolabile linker, "caged" morpholinos (cMOs) can be created that remain inactive until irradiated. Light exposure liberates the active MO, enabling targeted gene silencing in specific cells or tissues within a developing organism like a zebrafish embryo. nih.govnih.gov

Enzyme-Activatable Gene Silencing Strategies (e.g., Nitroreductase Systems)

An alternative to light-based activation is the use of enzyme-specific cleavage to release a silenced biological agent. This approach is central to gene-directed enzyme prodrug therapy (GDEPT). A key example involves the use of bacterial nitroreductases, such as NfsB from Escherichia coli, which can reduce nitroaromatic compounds under hypoxic conditions often found in tumors. nih.govacs.org

This enzymatic activity has been harnessed to activate specially designed "caged" morpholino oligonucleotides. nih.govnih.govacs.org In this strategy, a morpholino is rendered inactive by a linker containing a nitrobenzyl group, such as a 4-nitrobenzyl (4-NB) moiety. nih.govacs.org In the presence of the NfsB enzyme, the 4-nitrobenzyl group is reduced to a 4-hydroxylaminophenyl intermediate. This intermediate rapidly undergoes an elimination reaction to cleave the linker and release the active morpholino, which can then bind to its target RNA and silence gene expression. nih.gov

This enzyme-activatable system allows for tissue-specific gene knockdown in organisms that have been genetically engineered to express the nitroreductase enzyme in particular cell populations. nih.govacs.org It provides a powerful method for studying gene function in tissues that are not easily accessible to light for photoactivation. nih.gov

Table 1: Comparison of Gene Silencing Activation Mechanisms

| Feature | Light-Inducible (Photocaging) | Enzyme-Activatable (Nitroreductase) |

|---|---|---|

| Activator | UV/Visible Light | Nitroreductase Enzyme (e.g., NfsB) |

| Cleavable Group | Photolabile Protecting Group (e.g., 2-Nitrobenzyl) | Enzyme-Substrate Group (e.g., 4-Nitrobenzyl) |

| Mechanism | Photochemical rearrangement and cleavage | Enzymatic reduction followed by self-immolation |

| Control | High spatial and temporal precision | Genetically defined cellular/tissue specificity |

| Application | Optogenetic studies, developmental biology | Targeted cell ablation, gene function in deep tissues |

Role in Analytical Methodologies

Based on available scientific literature, this compound is not documented as a reagent for the analytical applications described below. Research in this area commonly employs other nitroaromatic compounds, such as 2-nitrobenzaldehyde (2-NBA), for derivatization purposes.

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis, often by improving its stability, chromatographic separation, or detectability. mdpi.comresearchgate.netsemanticscholar.org For the quantification of trace metabolites in complex biological samples like tissue or honey, derivatization is crucial for achieving the necessary sensitivity and selectivity. nih.gov

For example, the compound 2-nitrobenzaldehyde is widely used to derivatize the metabolites of nitrofuran antibiotics. nih.gov These metabolites are often present at very low levels and bound to proteins. The analytical process involves hydrolyzing the tissue to release the metabolites, which are then reacted with 2-NBA. This reaction creates a stable derivative that is more easily extracted and detected by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

A primary goal of chemical derivatization is to enhance the detection sensitivity of an analyte. mdpi.comnih.gov This can be achieved by introducing a chemical moiety that:

Increases the ionization efficiency of the analyte in mass spectrometry. nih.gov

Adds a chromophore or fluorophore for improved UV or fluorescence detection. mdpi.com

Improves the chromatographic properties of the analyte for better separation from interfering matrix components. nih.gov

The use of derivatizing agents is a cornerstone of trace analysis. For instance, in LC-MS/MS analysis, reagents are chosen to introduce a permanently charged group or a moiety that is easily ionized, leading to a much stronger signal. semanticscholar.org While various reagents exist for different classes of molecules, such as aldehydes, ketones, and carboxylic acids, researchgate.netsemanticscholar.org the specific use of this compound for this purpose is not described in the current body of research. Studies frequently cite other reagents, like 2,4-Dinitrophenylhydrazine (DNPH) for carbonyl compounds or 2-nitrobenzaldehyde for nitrofuran metabolites, to achieve significant enhancements in detection limits. mdpi.comresearchgate.net

Analytical Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the structural framework and electronic properties of 4-Morpholino-2-nitrobenzaldehyde. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms, functional groups, and bonding arrangements can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural confirmation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be constructed.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the proton spectrum reveals distinct signals corresponding to the aromatic protons on the benzaldehyde (B42025) ring and the protons of the morpholine (B109124) substituent. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are diagnostic of their relative positions.

¹³C NMR complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. The spectrum for this compound would show characteristic peaks for the aldehydic carbonyl carbon, the aromatic carbons (some shifted significantly by the electron-withdrawing nitro group and the electron-donating morpholino group), and the carbons of the morpholine ring.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further solidify the structural assignment by establishing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are crucial for unambiguously assigning the signals of the substituted aromatic ring.

Interactive Data Table: Predicted NMR Data for this compound (Note: The following data is predicted and serves as an illustrative example of what would be expected. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Aldehyde (-CHO) | 9.8 - 10.2 | 188 - 192 | s |

| Aromatic C-H | 7.0 - 7.8 | 110 - 155 | d, dd |

| Morpholine (-CH₂-N-) | 3.4 - 3.8 | 45 - 50 | t |

| Morpholine (-CH₂-O-) | 3.8 - 4.2 | 65 - 70 | t |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), a characteristic spectrum is produced.

For this compound, the IR spectrum would exhibit key absorption bands that confirm the presence of its defining functionalities. The strong, sharp absorption band for the carbonyl (C=O) group of the aldehyde is typically observed in the region of 1680-1700 cm⁻¹. The presence of the nitro (NO₂) group is confirmed by two strong absorptions, one for asymmetric stretching around 1520-1560 cm⁻¹ and another for symmetric stretching near 1345-1385 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the aldehyde, as well as C-O and C-N stretching from the morpholine ring, would be present.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1680 - 1700 | Strong |

| Nitro (N-O) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (N-O) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| Morpholine (C-O) | Stretch | 1070 - 1150 | Strong |

| Aldehyde (C-H) | Stretch | 2720, 2820 | Medium (often two bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated systems within the molecule.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands due to the presence of the nitrophenyl chromophore, which is extended by the aldehyde and morpholino groups. These substituents influence the energy of the π → π* and n → π* electronic transitions.

Furthermore, UV-Vis spectroscopy is a powerful tool for kinetic monitoring of reactions involving the compound. researchgate.net By tracking the change in absorbance at a specific wavelength corresponding to the reactant or a product over time, the rate of the reaction can be determined. researchgate.net This is particularly useful in studying reactions where the chromophoric system of this compound is altered.

Mass Spectrometric Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. For this compound (Molecular Formula: C₁₁H₁₂N₂O₄, Molecular Weight: 236.22 g/mol ), ESI-MS would be expected to show a prominent peak at an m/z of 237.23, corresponding to the [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This high precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, HRMS would be able to distinguish its molecular formula (C₁₁H₁₂N₂O₄) from other potential formulas that have the same nominal mass. This capability is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown analytes with a high degree of confidence.

Collision-Induced Dissociation (CID) for Fragmentation Studies

Collision-Induced Dissociation (CID) is a fundamental mass spectrometry technique used to elicit the fragmentation of selected ions, providing valuable insights into their chemical structure. wikipedia.org In this process, precursor ions of this compound are isolated, accelerated to increase their kinetic energy, and then collided with neutral gas molecules such as helium, nitrogen, or argon. wikipedia.org This collision converts kinetic energy into internal energy, leading to the fragmentation of the parent ion into smaller, characteristic product ions. wikipedia.org The resulting fragmentation pattern is then analyzed to deduce the structure of the original molecule. wikipedia.org

The fragmentation pathways are highly dependent on the structure of the molecule. For aromatic compounds like this compound, which can stabilize radical sites through resonance, the formation of radical fragment ions is a notable possibility. nih.gov The analysis of these fragments, including their mass-to-charge ratios and relative abundances, allows for the elucidation of the compound's connectivity and the identification of its functional groups. nih.gov The energy of the collision can be varied, with low-energy CID favoring rearrangements and higher energies promoting direct bond cleavages. wikipedia.org

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from impurities and other components in a mixture, a critical step for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). google.com For benzaldehyde derivatives, HPLC can effectively separate isomers and related impurities. google.com

A typical HPLC system for analyzing this compound would involve injecting a solution of the compound into the instrument, where it is carried by the mobile phase through a packed column. The separation is influenced by factors such as the composition of the mobile phase, the type of stationary phase, and the column temperature. google.com By comparing the chromatogram of the sample to that of a reference standard, the purity of the this compound can be determined. The presence of multiple peaks indicates the presence of impurities. libretexts.org

Table 1: Illustrative HPLC Purity Assessment Data

| Sample ID | Retention Time (min) | Peak Area | Purity (%) |

|---|---|---|---|

| Reference Standard | 5.2 | 1,250,000 | 99.9 |

| Batch A | 5.2 | 1,235,000 | 98.8 |

| Batch B | 5.2 | 1,190,000 | 95.2 |

| Impurity 1 | 3.8 | 15,000 | - |

| Impurity 2 | 6.1 | 45,000 | - |

This table presents hypothetical data for illustrative purposes.

For highly sensitive and specific detection of this compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique couples the high-resolution separation capabilities of UPLC, which uses smaller particle size columns for faster and more efficient separations, with the specificity and sensitivity of tandem mass spectrometry. waters.com

The UPLC system separates this compound from the sample matrix, after which it enters the mass spectrometer. Here, the compound is ionized, and the precursor ion corresponding to this compound is selected and fragmented via CID. waters.com Specific fragment ions are then monitored, providing a highly selective and quantitative measurement of the target compound, even at very low concentrations. waters.com This method is particularly valuable for analyzing complex samples where high sensitivity is required. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgrochester.edu A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. rochester.edu

The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the reaction mixture at different rates, leading to their separation. rochester.edu By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can qualitatively assess the progress of the reaction. libretexts.orgrsc.org The disappearance of the starting material spot and the appearance of the product spot indicate that the reaction is proceeding. libretexts.org

Table 2: Example TLC Monitoring of a Synthesis Reaction

| Time Point | Starting Material (Rf) | Product (Rf) | Observations |

|---|---|---|---|

| 0 hr | 0.65 | - | Strong starting material spot. |

| 1 hr | 0.65 | 0.40 | Faint product spot appears. |

| 3 hr | 0.65 | 0.40 | Intensities of spots are comparable. |

| 6 hr | - | 0.40 | Starting material spot has disappeared. |

Rf (Retardation factor) values are dependent on the specific TLC system and are used for qualitative comparison.

X-ray Crystallography for Definitive Structural Determination

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the atoms of the crystal. nih.govspringernature.com The resulting diffraction pattern, a collection of spots of varying intensities, contains the information needed to reconstruct the electron density map of the molecule. nih.gov From this map, the positions of the individual atoms can be determined, yielding a definitive three-dimensional structure. researchgate.net This detailed structural information is invaluable for understanding the compound's chemical properties and reactivity.

Future Directions and Emerging Research Avenues for 4 Morpholino 2 Nitrobenzaldehyde

Greening the Synthesis: The Quest for Efficient and Sustainable Pathways

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic routes. For 4-Morpholino-2-nitrobenzaldehyde, research is anticipated to move beyond traditional multi-step procedures, which can be resource-intensive and generate significant waste.

Emerging strategies are likely to focus on:

Biocatalysis: The use of enzymes to catalyze the synthesis of nitroaromatic compounds is a burgeoning field. Future research may explore the use of engineered enzymes for the selective nitration of a morpholine-substituted benzaldehyde (B42025) precursor or the oxidation of a corresponding toluene (B28343) derivative. This approach offers the potential for high selectivity under mild reaction conditions, significantly reducing the environmental footprint.

Photocatalysis: Visible-light photoredox catalysis presents a powerful tool for forging new chemical bonds. The development of photocatalytic methods for the direct C-H nitration of a morpholine-substituted benzaldehyde or the coupling of a nitro-containing aromatic ring with a morpholine (B109124) unit could offer a more direct and atom-economical synthesis.

Flow Chemistry: Continuous flow technologies provide enhanced safety, better heat and mass transfer, and the potential for automation and scalability. europa.euewadirect.comvapourtec.comnih.gov The nitration of aromatic compounds, often a highly exothermic and hazardous process, can be rendered safer and more efficient in a flow reactor. europa.euewadirect.com Future synthetic routes to this compound could leverage flow chemistry to improve reaction control, minimize by-product formation, and enable a more streamlined and sustainable production process. acs.org

Unveiling New Possibilities: Exploration of Novel Reactivity and Unconventional Transformations

The unique electronic and steric properties of this compound open the door to a variety of novel chemical transformations that are yet to be fully explored. The interplay between the electron-donating morpholine and the electron-withdrawing nitro and aldehyde groups can be harnessed to achieve unprecedented reactivity.

Key areas of future investigation include:

Domino Reactions: The strategic placement of functional groups in this compound makes it an ideal candidate for domino or cascade reactions. These multi-step transformations, occurring in a single pot, offer significant advantages in terms of efficiency and resource utilization.

C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative area in organic synthesis. uni-muenster.debeilstein-journals.orgnih.govnih.govspringernature.com Research into the selective C-H activation of the aromatic ring or even the morpholine moiety of this compound could lead to the rapid and efficient synthesis of a diverse range of derivatives with novel properties and applications.

Photoredox Catalysis: The nitroaromatic and aldehyde functionalities can participate in photoredox catalytic cycles, enabling novel bond formations and functional group interconversions under mild conditions. This could lead to the development of new synthetic methodologies for creating complex molecules from this versatile building block.

Cycloaddition Reactions: The electron-deficient nature of the aromatic ring, influenced by the nitro and aldehyde groups, makes this compound a potential dienophile in Diels-Alder reactions. libretexts.orglibretexts.orgyoutube.comresearchgate.net Exploring its participation in various cycloaddition reactions could provide access to complex polycyclic structures with interesting biological or material properties. rsc.org

Building the Future: Advanced Applications in Functional Materials Science

The distinct electronic properties conferred by the nitro and morpholino groups make this compound a compelling building block for the creation of advanced functional materials.

Future research in this area is expected to explore its potential in:

Organic Light-Emitting Diodes (OLEDs): The development of novel organic materials for OLEDs is a rapidly growing field. The donor-pi-acceptor (D-π-A) architecture inherent in this compound could be exploited in the design of new emitters or host materials for OLEDs, potentially leading to devices with improved efficiency and color purity.

Nonlinear Optical (NLO) Materials: Organic molecules with large second-order nonlinear optical responses are crucial for applications in telecommunications and optical data processing. jhuapl.edutcichemicals.comrsc.orgrsc.orgtaylorfrancis.com The combination of a strong electron-donating group (morpholine) and a strong electron-withdrawing group (nitro) connected through a conjugated system is a classic design strategy for creating high-performance NLO materials. Future work will likely involve the synthesis and characterization of derivatives of this compound to optimize their NLO properties.

Conductive Polymers: The incorporation of this compound as a monomeric unit into polymers could lead to new conductive materials with tailored electronic properties. The ability to tune the bandgap and conductivity through chemical modification of the monomer makes this an attractive area for future research.

Sensors: The aldehyde group provides a convenient handle for immobilization onto surfaces, while the electronic properties of the molecule can be sensitive to the surrounding environment. This suggests the potential for developing chemical sensors based on this compound for the detection of various analytes. A dual-functional metal-organic framework (MOF) based fluorescent sensor has been developed for the detection of 4-nitrobenzaldehyde, a closely related compound. rsc.orgresearchgate.net

Illuminating Biology: Expanding the Scope of Biological Probing and Tool Development

The unique combination of the morpholine and nitro functionalities in this compound presents exciting opportunities for the development of sophisticated tools to probe and manipulate biological systems.

Emerging research avenues in this domain include:

Enzyme-Activatable Probes: The nitro group can be selectively reduced by nitroreductase enzymes, which are often overexpressed in hypoxic environments characteristic of solid tumors. nih.gov This enzymatic reduction can trigger a change in the molecule's properties, such as fluorescence or reactivity. This principle has been successfully applied in the design of nitroreductase-activatable morpholino oligonucleotides for in vivo gene silencing. nih.gov Future research could focus on developing probes based on this compound that are activated by specific enzymes to release a therapeutic agent or a fluorescent reporter at a target site. nih.gov

Fluorescent Probes for In Vivo Imaging: The inherent fluorescence of some nitroaromatic compounds, or the ability to generate fluorescence upon reaction, can be harnessed for in vivo imaging applications. nih.gov Derivatives of this compound could be designed as fluorescent probes for imaging specific biological processes or for diagnosing diseases.

Bioorthogonal Chemistry: The aldehyde group can participate in bioorthogonal ligation reactions, allowing for the specific labeling of biomolecules in a cellular context. This opens up possibilities for using this compound as a versatile scaffold for creating complex bioconjugates.

The Digital Alchemist: Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, accelerating the discovery and development of new molecules and reactions. rjptonline.org For this compound, these computational tools offer immense potential.

Future applications of AI and ML are expected in:

Predictive Modeling of Reactivity: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. specialchem.comarxiv.org This can be used to predict the reactivity of this compound in various reactions, guiding experimental efforts and reducing the need for extensive trial-and-error. nih.gov

De Novo Design of Functional Molecules: Generative AI models can design novel molecules with desired properties from scratch. researchgate.net By providing the model with the this compound scaffold as a starting point, it can generate new derivatives with optimized properties for specific applications, such as enhanced NLO activity or improved binding to a biological target.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a desired product. nih.gov This can significantly accelerate the development of efficient synthetic routes to this compound and its derivatives.

Elucidation of Reaction Mechanisms: By analyzing large datasets of reaction data, machine learning models can help to uncover the underlying mechanisms of complex chemical reactions, providing valuable insights for the design of new and improved synthetic methods.

The following table provides an overview of the potential applications of AI and machine learning in the research of this compound:

| Application Area | Specific Task | Potential Impact |

| Reaction Prediction | Predicting the major product and yield of a reaction involving this compound. | Accelerate the discovery of new reactions and synthetic routes. |

| De Novo Design | Generating novel derivatives of this compound with optimized properties for materials science or biological applications. | Rapidly identify promising candidates for further experimental investigation. |

| Reaction Optimization | Identifying the optimal conditions for the synthesis of this compound and its derivatives. | Improve the efficiency and sustainability of chemical synthesis. |

| Mechanism Elucidation | Analyzing reaction data to understand the mechanistic pathways of transformations involving this compound. | Facilitate the rational design of new catalysts and reaction conditions. |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Morpholino-2-nitrobenzaldehyde, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves sequential functionalization of benzaldehyde derivatives. A plausible route includes:

- Morpholino introduction : Nucleophilic substitution of a halogenated benzaldehyde precursor with morpholine under reflux in a polar aprotic solvent (e.g., DMF) .

- Nitration : Controlled nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 eq morpholine) and reaction time (6–12 hours) to maximize yield. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR : Verify the presence of the morpholino group (δ 3.6–3.8 ppm for N-CH₂ protons) and nitro group (meta-coupled aromatic protons at δ 8.0–8.5 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

- Melting Point : Compare observed mp (e.g., 96–98°C for analogous morpholino-phenylmethanol derivatives) to literature values .

Advanced Research Questions

Q. How do electronic effects of the morpholino and nitro groups influence the reactivity of this compound in cross-coupling reactions?

- Answer :

- Nitro Group : Strong electron-withdrawing effect activates the aldehyde for nucleophilic addition but may deactivate aromatic rings toward electrophilic substitution.

- Morpholino Group : Electron-donating via resonance stabilizes intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Experimental Design : Compare reaction rates with/without morpholino substitution using kinetic studies (e.g., UV-Vis monitoring). Computational modeling (DFT) can map electron density distribution .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across literature sources?

- Answer :

- Database Cross-Verification : Cross-reference CAS Common Chemistry, PubChem, and NIST WebBook for consensus on spectral peaks or physical properties .

- Reproducibility Tests : Replicate synthesis under standardized conditions and validate via interlaboratory comparisons.

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., incomplete nitration or oxidation) that may skew data .

Q. What are the implications of this compound’s logP (octanol/water) for its application in drug delivery systems?

- Answer :

Methodological Challenges

Q. How can researchers mitigate non-specific binding or degradation of this compound in biological assays?

- Answer :

- Stabilization : Store solutions in anhydrous DMSO at –20°C to prevent aldehyde oxidation.

- Competitive Binding Studies : Use excess morpholine derivatives to block non-specific interactions.

- Degradation Monitoring : Employ stability-indicating HPLC methods with accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Q. What computational tools are effective for predicting the tautomeric behavior of this compound in solution?

- Answer :

Data Gaps and Future Directions

Q. Why are thermodynamic properties (e.g., vapor pressure, enthalpy of formation) lacking for this compound, and how can they be determined?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.